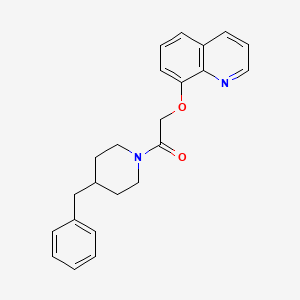
1-(4-Benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone is a complex organic compound that features a piperidine ring, a benzyl group, and a quinoline moiety
Preparation Methods
The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride as the reagent.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the piperidine and quinoline derivatives through an ether linkage, typically using a base such as potassium carbonate in an aprotic solvent.
Chemical Reactions Analysis
1-(4-Benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone undergoes several types of chemical reactions:
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease.
Biological Studies: The compound’s interaction with various biological targets, including neurotransmitter receptors, is of interest for understanding its pharmacodynamics and pharmacokinetics.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone involves its interaction with monoamine transporters. It acts as a releasing agent for dopamine and norepinephrine by promoting the release of these neurotransmitters from presynaptic neurons . This action is mediated through its binding to the transporters, leading to increased synaptic concentrations of these neurotransmitters, which can enhance mood and cognitive functions .
Comparison with Similar Compounds
1-(4-Benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone can be compared with other piperidine and quinoline derivatives:
4-Benzylpiperidine: Similar in structure but lacks the quinoline moiety, making it less complex and potentially less effective in certain applications.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, differ significantly in their pharmacological profiles.
Piperidine Derivatives: Compounds such as donepezil, used in Alzheimer’s treatment, share the piperidine ring but have different substituents and mechanisms of action.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22(17-27-21-10-4-8-20-9-5-13-24-23(20)21)25-14-11-19(12-15-25)16-18-6-2-1-3-7-18/h1-10,13,19H,11-12,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYDHUOQFKFXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-(2-Fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7604879.png)
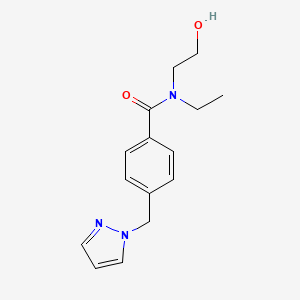
![2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide](/img/structure/B7604887.png)
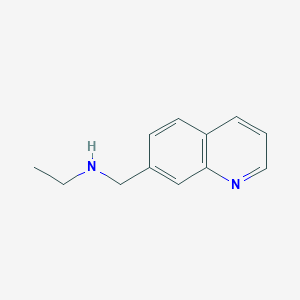
![N-(1-hydroxypropan-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7604896.png)
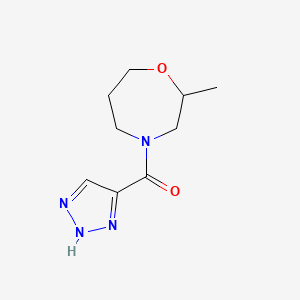

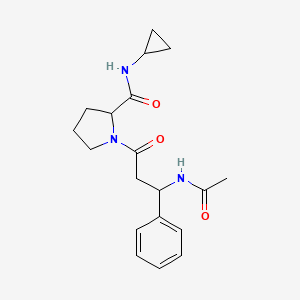
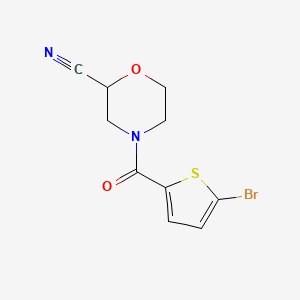
![N,N-diethyl-2-[4-[4-(4-methoxyphenyl)-5-methylthiophene-2-carbonyl]-1,4-diazepan-1-yl]acetamide](/img/structure/B7604936.png)
![(2R)-1-[2-(3-nitrophenoxy)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7604939.png)
![2-(2,5-dimethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7604960.png)
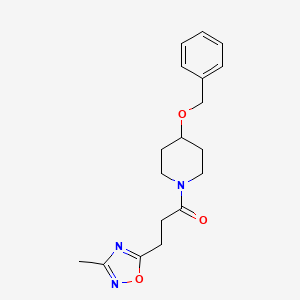
![[3-(dimethylamino)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7604981.png)
